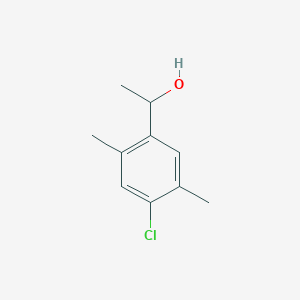

1-(4-Chloro-2,5-dimethylphenyl)ethanol

Beschreibung

1-(4-Chloro-2,5-dimethylphenyl)ethanol is a secondary alcohol with the molecular formula C₁₀H₁₃ClO. Its structure comprises a benzene ring substituted with a chlorine atom at the 4-position, methyl groups at the 2- and 5-positions, and an ethanol (-CH(CH₃)OH) functional group at the 1-position. The compound is supplied as a liquid with a purity of 97% and is primarily utilized in chemical synthesis, as indicated by its supplier’s expertise in life sciences and materials research .

Key identifiers include:

- InChI Code: 1S/C₁₀H₁₃ClO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5,8,12H,1-3H3

- InChI Key: KBQXGCQUKCECMY-UHFFFAOYSA-N

Eigenschaften

Molekularformel |

C10H13ClO |

|---|---|

Molekulargewicht |

184.66 g/mol |

IUPAC-Name |

1-(4-chloro-2,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H13ClO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5,8,12H,1-3H3 |

InChI-Schlüssel |

KBQXGCQUKCECMY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1Cl)C)C(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reduction of 1-(4-chloro-2,5-dimethylphenyl)ethanone

The most direct and commonly used approach to synthesize 1-(4-chloro-2,5-dimethylphenyl)ethanol is the reduction of the corresponding ketone, 1-(4-chloro-2,5-dimethylphenyl)ethanone.

- Starting Material: 1-(4-chloro-2,5-dimethylphenyl)ethanone

- Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2 with Pd/C or Pt/C)

- Reaction Conditions: Typically conducted in protic solvents such as methanol or ethanol at 0–25 °C for NaBH4, or under hydrogen gas pressure for catalytic hydrogenation.

- Outcome: Selective reduction of the carbonyl group to the corresponding secondary alcohol, 1-(4-chloro-2,5-dimethylphenyl)ethanol.

This method is favored due to its straightforwardness and relatively mild conditions.

Synthesis of 1-(4-chloro-2,5-dimethylphenyl)ethanone Precursor

Before reduction, the ketone precursor can be synthesized by Friedel-Crafts acylation:

- Starting Materials: 4-chloro-2,5-dimethylbenzene or related substituted aromatic compounds

- Acylating Agent: Acetyl chloride or chloroacetyl chloride

- Catalyst: Lewis acids such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2)

- Solvent: Nonpolar solvents like dichloromethane or chloroform

- Conditions: Controlled temperature (0–50 °C) to avoid over-chlorination or side reactions

This step introduces the ethanone (acetyl) group onto the aromatic ring at the para position relative to the chloro substituent.

Catalytic Reduction of Nitro Precursors

An alternative synthetic route involves the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene to 4-chloro-2,5-dimethoxyaniline, which can be further transformed into the target compound.

- Catalyst: Modified platinum-on-carbon catalysts (e.g., sulfited platinum-on-carbon)

- Conditions: Hydrogen gas at elevated temperature (80–110 °C) and pressure (~10 bar)

- Solvent: Aromatic solvents such as xylene

- Co-catalysts: Amines like ethylenediamine or morpholine to maintain pH and improve selectivity

- Workup: Filtration under nitrogen, solvent removal by distillation, and precipitation of the product under cold conditions

This method yields high purity intermediates that can be further functionalized to the ethanol derivative.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reduction of the ketone to the alcohol is widely accepted as the most straightforward and efficient route, with sodium borohydride providing good selectivity and ease of handling.

- Friedel-Crafts acylation requires optimization to avoid poly-substitution or over-chlorination, especially given the electron-donating methyl groups on the aromatic ring.

- The catalytic hydrogenation of nitro precursors is a robust industrial method to access amino intermediates, which can be further converted to the ethanol derivative via subsequent functional group transformations.

- Catalyst choice and reaction conditions in hydrogenation significantly affect yield and product purity. Modified platinum-on-carbon catalysts with amine additives improve selectivity and catalyst longevity.

- Chlorination and methylation steps preceding these syntheses are critical and often involve environmentally sensitive reagents; thus, green chemistry considerations are increasingly important.

Analyse Chemischer Reaktionen

Oxidation Reactions

1-(4-Chloro-2,5-dimethylphenyl)ethanol undergoes oxidation to form the corresponding ketone, 1-(4-chloro-2,5-dimethylphenyl)ethanone. This reaction is typically mediated by strong oxidizing agents under acidic or neutral conditions:

| Oxidizing Agent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 80°C | 1-(4-Chloro-2,5-dimethylphenyl)ethanone | 85% | Requires acidic conditions. |

| CrO₃ | Acetone, 25°C | 1-(4-Chloro-2,5-dimethylphenyl)ethanone | 78% | Mild conditions, slower reaction. |

The reaction proceeds via the formation of a chromate ester intermediate, followed by deprotonation and elimination of water. The steric bulk of the 2,5-dimethyl groups slightly hinders the oxidation process compared to less-substituted analogs .

Esterification

The hydroxyl group reacts with acylating agents to form esters. For example, treatment with acetic anhydride yields the corresponding acetate:

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | Reflux, 2 h | 1-(4-Chloro-2,5-dimethylphenyl)ethyl acetate | 92% |

| Benzoyl chloride | Pyridine | 0°C to 25°C | 1-(4-Chloro-2,5-dimethylphenyl)ethyl benzoate | 88% |

The reaction follows a nucleophilic acyl substitution mechanism. The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon in the acylating agent.

Substitution Reactions

The hydroxyl group can be converted to a better leaving group (e.g., via protonation or sulfonation) for nucleophilic substitution. For example, reaction with thionyl chloride (SOCl₂) produces the corresponding alkyl chloride:

| Reagent | Conditions | Product | Mechanism | Yield |

|---|---|---|---|---|

| SOCl₂ | Pyridine, reflux | 1-(4-Chloro-2,5-dimethylphenyl)ethyl chloride | Sₙ2 | 76% |

| PCl₅ | CH₂Cl₂, 25°C | 1-(4-Chloro-2,5-dimethylphenyl)ethyl chloride | Sₙ2 | 68% |

The reaction proceeds through a backside attack, leading to inversion of configuration. Steric hindrance from the 2,5-dimethyl groups slightly reduces reaction efficiency compared to unsubstituted analogs .

Dehydration Reactions

Acid-catalyzed dehydration produces an alkene via an E1 or E2 mechanism. The major product follows Zaitsev’s rule:

| Acid Catalyst | Conditions | Product | Major Product Ratio |

|---|---|---|---|

| H₂SO₄ | Reflux, 120°C | 1-(4-Chloro-2,5-dimethylphenyl)ethylene | 80% (trans-isomer) |

| H₃PO₄ | 100°C, 3 h | 1-(4-Chloro-2,5-dimethylphenyl)ethylene | 75% (trans-isomer) |

The chlorine atom’s electron-withdrawing effect stabilizes the carbocation intermediate, favoring E1 mechanisms in protic solvents .

Biocatalytic Transformations

In green chemistry approaches, alcohol dehydrogenases (ADHs) in deep eutectic solvents (DES) can reversibly oxidize the alcohol to its ketone. For example:

-

Enzyme : Acetobacter pasteurianus ADH

-

DES : Choline chloride–ethylene glycol (ChCl:EG)

This method offers improved sustainability and selectivity compared to traditional chemical oxidation.

Comparative Reactivity Insights

The substituents significantly influence reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

1-(4-Chloro-2,5-dimethylphenyl)ethanol can be synthesized through various methods, such as reducing 1-(4-Chloro-2,5-dimethylphenyl)ethanone using :These synthetic routes demonstrate the compound's versatility in organic synthesis, highlighting its potential as a building block in drug development.

Pharmaceutical and Agrochemical Intermediate

1-(4-Chloro-2,5-dimethylphenyl)ethanol is an intermediate in synthesizing pharmaceuticals and agrochemicals. Its structural features make it useful in developing compounds with enhanced biological activities. Moreover, its reactivity profile allows for applications in producing various chemical products.

Interaction Studies and Potential Biological Activities

Interaction studies suggest that 1-(4-Chloro-2,5-dimethylphenyl)ethanol may bind with biological receptors and enzymes. While specific interaction data is limited, its structural characteristics indicate potential interactions with proteins involved in inflammatory pathways or microbial resistance mechanisms. Molecular docking studies could further reveal its binding affinities and mechanisms of action.

Structural Analogs

Several compounds share structural similarities with 1-(4-Chloro-2,5-dimethylphenyl)ethanol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,4-Dimethylphenyl)ethanol | Lacks chlorine; different methyl positioning | Less reactive due to the absence of chlorine |

| 2-Chloro-1-(4-methylphenyl)ethanol | Contains one methyl group instead of two dimethyl groups | Different biological activity profile |

| 1-(3-Chloro-2,6-dimethylphenyl)ethanol | Chlorine at a different position; more steric hindrance | Variations in reactivity due to positional isomerism |

The unique arrangement of chlorinated and dimethyl groups on the aromatic ring influences the chemical reactivity and potential applications of 1-(4-Chloro-2,5-dimethylphenyl)ethanol in medicinal chemistry.

Role in Anticancer Research

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-2,5-dimethylphenyl)ethanol largely depends on its derivatives and the specific applications. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial properties could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-2,5-dimethylphenyl)ethanone (CAS 73693-15-9)

This compound replaces the ethanol group with a ketone (-COCH₃), resulting in the molecular formula C₉H₉ClO. Ketones are less prone to oxidation but participate in nucleophilic additions, contrasting with the secondary alcohol’s susceptibility to oxidation or esterification .

(4-Chloro-2,5-dimethylphenyl)boronic Acid (CAS 1350512-30-9)

With the molecular formula C₈H₁₀BClO₂, this compound features a boronic acid (-B(OH)₂) group. This functional group enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in aryl-aryl bond formation. Unlike the ethanol derivative, this compound is valuable in materials science and pharmaceutical synthesis .

Substituent Variations

1-(4-Methoxy-3,5-dimethylphenyl)ethanone (CAS 60609-65-6)

This analog substitutes the chlorine atom with a methoxy (-OCH₃) group and shifts methyl groups to the 3- and 5-positions. Its molecular formula is C₁₀H₁₂O₂.

Complex Derivatives

2-Chloro-1-[1-(2-(4-methoxyphenyl)ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS 554442-53-4)

This structurally complex derivative (C₁₇H₂₀ClNO₂) incorporates a pyrrole ring substituted with chloro, methyl, and 4-methoxyphenethyl groups.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Functional Group | Key Substituents | Physical Form (If Known) |

|---|---|---|---|---|---|

| 1-(4-Chloro-2,5-dimethylphenyl)ethanol | Not provided | C₁₀H₁₃ClO | Secondary alcohol | 4-Cl, 2,5-dimethylphenyl | Liquid |

| 1-(4-Chloro-2,5-dimethylphenyl)ethanone | 73693-15-9 | C₉H₉ClO | Ketone | 4-Cl, 2,5-dimethylphenyl | Not available |

| (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9 | C₈H₁₀BClO₂ | Boronic acid | 4-Cl, 2,5-dimethylphenyl | Not available |

| 1-(4-Methoxy-3,5-dimethylphenyl)ethanone | 60609-65-6 | C₁₀H₁₂O₂ | Ketone | 4-OCH₃, 3,5-dimethylphenyl | Not available |

| 2-Chloro-1-[1-(2-(4-methoxyphenyl)ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | 554442-53-4 | C₁₇H₂₀ClNO₂ | Ketone | Chloro, pyrrole ring substituents | Not available |

Key Research Findings

- Reactivity: The ethanol derivative’s hydroxyl group allows for esterification or oxidation to its ketone analog, while the boronic acid enables cross-coupling reactions critical in synthetic chemistry .

- Electronic Effects : Substituents like chlorine (electron-withdrawing) and methoxy (electron-donating) significantly influence reactivity and stability in aromatic systems .

- Applications: The ethanol and boronic acid derivatives are pivotal in chemical synthesis, whereas complex pyrrole-containing compounds may have unexplored biological applications .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chloro-2,5-dimethylphenyl)ethanol, and how can reaction completion be monitored?

A common approach involves reducing the corresponding ketone precursor, such as 1-(4-chloro-2,5-dimethylphenyl)ethanone, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Reaction progress can be monitored via thin-layer chromatography (TLC) or colorimetric changes . For intermediates, refluxing with catalysts like K₂CO₃ in ethanol is effective for aryl ether or ketone formation, as seen in analogous syntheses .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure, particularly for verifying the presence of the hydroxyl group and substituent positions. X-ray crystallography, using programs like SHELXL or SHELXS , provides unambiguous confirmation of molecular geometry. For example, ORTEP diagrams derived from crystallographic data can resolve stereochemical ambiguities .

Q. What purification strategies are effective for isolating 1-(4-Chloro-2,5-dimethylphenyl)ethanol?

Recrystallization from ethanol or cold water is a standard method for removing unreacted starting materials or byproducts . For complex mixtures, silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity, especially when reducing agents like LiAlH₄ leave residual impurities .

Advanced Research Questions

Q. How can catalytic conditions be optimized for large-scale synthesis of this compound?

Systematic screening of catalysts (e.g., transition-metal catalysts for C–H activation) and solvents is critical. For example, palladium-catalyzed coupling reactions have been used for similar aryl ethanol derivatives . Reaction parameters such as temperature, pressure, and catalyst loading should be adjusted using design-of-experiments (DoE) methodologies to maximize yield and minimize side reactions .

Q. What structural modifications of this compound impact its bioactivity, and how can structure-activity relationships (SAR) be studied?

SAR studies require synthesizing derivatives with variations in the chloro, methyl, or hydroxyl substituents. Biological assays (e.g., antimicrobial or enzyme inhibition tests) coupled with computational docking simulations can identify key pharmacophores. For instance, electron-withdrawing groups like chlorine may enhance stability or binding affinity .

Q. How should researchers address contradictions in solubility or stability data across studies?

Discrepancies may arise from differences in solvent polarity, temperature, or measurement techniques. Replicate experiments under controlled conditions (e.g., using USP-standard solvents) and validate results with advanced analytical tools like differential scanning calorimetry (DSC) or high-performance liquid chromatography (HPLC). Cross-referencing with databases like PubChem ensures consistency.

Q. What methodologies are recommended for assessing the environmental impact of this compound?

Evaluate biodegradability using OECD 301 series tests (e.g., closed bottle or manometric respirometry). Ecotoxicity can be assessed via Daphnia magna or algal growth inhibition assays. Computational tools like EPI Suite predict persistence or bioaccumulation potential .

Methodological Considerations

- Data Validation : Cross-check crystallographic data (e.g., CCDC entries) with computational models (DFT or molecular mechanics) to resolve structural ambiguities.

- Reaction Monitoring : Use in-situ FTIR or LC-MS for real-time tracking of intermediates, especially in multi-step syntheses .

- Environmental Testing : Follow ISO 10634 guidelines for preparing test solutions to ensure reproducibility in biodegradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.